3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog No.
S2727156
CAS No.
887885-77-0
M.F
C19H16FN3O2
M. Wt
337.354
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-...

CAS Number

887885-77-0

Product Name

3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C19H16FN3O2

Molecular Weight

337.354

InChI

InChI=1S/C19H16FN3O2/c20-16-7-3-6-14(11-16)17(24)21-19-23-22-18(25-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,21,23,24)

InChI Key

WFEMKVDDNYAIHJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F

solubility

not available

3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its unique structure that combines a benzamide core with a tetrahydronaphthalene moiety linked through an oxadiazole ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties. The presence of the fluorine atom and the oxadiazole ring contributes to its distinctive reactivity and interaction profiles.

Potential Anticancer Activity:

While the specific application of 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (also known as JNJ-64037738) in human clinical trials is not available, there is ongoing research exploring its potential as an anticancer agent. Studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines, including melanoma, breast cancer, and non-small cell lung cancer. The mechanism of action is still under investigation, but it is believed to involve the inhibition of protein kinases involved in cell growth and survival.

Kinase Inhibition Studies:

JNJ-64037738 has been identified as a potent inhibitor of several kinases, including Aurora kinase A and B, FLT3, and JAK2. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation can contribute to cancer development and progression. By inhibiting these specific kinases, JNJ-64037738 may offer a potential therapeutic strategy for cancers driven by their activity.

Preclinical Studies:

Preclinical studies in animal models have shown promising results for JNJ-64037738 in terms of tumor growth inhibition and improved survival rates []. These findings warrant further investigation to assess the safety and efficacy of the compound in human clinical trials.

, including:

  • Oxidation: Utilizing agents like potassium permanganate or chromium trioxide to modify functional groups.
  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles like amines or thiols.

Research indicates that 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant biological activities. Its primary target is the Retinoic acid receptor gamma, which plays a crucial role in cell growth and differentiation. The compound's interaction with this receptor suggests potential applications in cancer therapy and other conditions influenced by retinoic acid signaling pathways.

The synthesis of 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several key steps:

  • Formation of the Oxadiazole Ring: Cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
  • Introduction of the Tetrahydronaphthalenyl Group: This can be achieved through Friedel-Crafts alkylation.
  • Amidation: The final step involves forming the benzamide moiety through an amidation reaction between the oxadiazole derivative and a benzoyl chloride.

The compound has several applications across various fields:

  • Chemistry: Used as a building block in synthesizing more complex molecules and as a reagent in organic transformations.
  • Biology: Investigated for potential antimicrobial, antifungal, and anticancer properties.
  • Medicine: Explored for therapeutic applications targeting specific diseases.
  • Industry: Employed in developing new materials and as a precursor in synthesizing specialty chemicals.

Interaction studies have shown that 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with various molecular targets. Its primary interaction appears to be with the Retinoic acid receptor gamma. The binding to this receptor may modulate gene expression involved in critical biological processes such as cell differentiation and growth. Environmental factors like temperature and pH can influence its stability and efficacy in biological systems.

Several compounds share structural similarities with 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamideContains a methyl group instead of a tetrahydronaphthalene moietyDifferent electronic properties due to substituent variation
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamideContains an amino group instead of an oxadiazolePotentially different biological activity due to structural variation
4-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-y]benzamideSimilar oxadiazole but different positioningVariations in biological activity due to structural differences

The uniqueness of 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in the specific arrangement of its functional groups and the presence of the oxadiazole ring which imparts distinct chemical and biological properties compared to these similar compounds.

XLogP3

4.1

Dates

Last modified: 08-16-2023

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